molecular formula C18H16ClN3OS2 B2945709 N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-18-3

N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2945709
CAS RN: 864918-18-3
M. Wt: 389.92
InChI Key: URJLHBSRUYCDRS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as CTAT, is a synthetic compound that has been used in various scientific research applications. This compound is a thiadiazole derivative and has been found to have potential as a therapeutic agent due to its various biochemical and physiological effects.

Scientific Research Applications

Anticancer Applications

  • Synthesis and Anticancer Activity : N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are structurally similar to the compound , have been synthesized and evaluated for their cytotoxic activities against several cancer cell lines. Derivatives showed significant cytotoxicity against breast cancer cells, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021).

  • Anticancer Agent Development : Novel 1,3,4-thiadiazole derivatives were synthesized and investigated for their anticancer activities. Among the tested compounds, specific derivatives demonstrated promising cytotoxic activity against cancer cells, suggesting their utility as anticancer agents (Ulviye Acar Çevik et al., 2020).

Molecular Modeling and Biological Evaluation

  • Molecular Modeling for Drug Design : The compound and its analogs have been subject to molecular modeling to understand their interaction with biological targets. Docking studies and DFT calculations aid in predicting the biological activity and optimizing the compounds for enhanced anticancer properties (Sraa Abu-Melha, 2021).

  • Bioactivity Evaluation : Synthesis of acetamide derivatives, including those structurally related to the specified compound, has been explored for various biological activities. Studies include evaluating their antitumor, antioxidant, and antibacterial properties, further emphasizing their potential in medicinal chemistry (Y. Gull et al., 2016).

Structural Analysis and Synthesis

  • Crystal Structure Determination : Research on compounds with similar frameworks has provided insights into their crystal structures, facilitating the understanding of intermolecular interactions and molecular conformations. Such structural analyses support the development of more efficacious and selective drug candidates (D. Ismailova et al., 2014).

  • Synthetic Methodologies : Studies also focus on the synthesis of thiadiazole derivatives, showcasing various methodologies to create these compounds efficiently. This research is crucial for producing novel compounds with potential therapeutic applications (Y. Takikawa et al., 1985).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c1-12-5-4-7-13(9-12)17-21-18(25-22-17)24-11-16(23)20-10-14-6-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJLHBSRUYCDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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